Bienvenue dans la boutique en ligne BenchChem!

3,4-Diamino-2-chlorobenzoic acid

Lipophilicity Physicochemical profiling ADME prediction

3,4-Diamino-2-chlorobenzoic acid (CAS 2383476-25-1, molecular formula C₇H₇ClN₂O₂, MW 186.59 g/mol) is a chloro-substituted 3,4-diaminobenzoic acid (3,4-DABA) derivative bearing an ortho-chlorine at the 2-position of the benzoic acid core. Its structural signature—two vicinal amino groups (3-NH₂, 4-NH₂) with an ortho-chloro substituent adjacent to the carboxylic acid—distinguishes it from the more widely sourced parent 3,4-diaminobenzoic acid (CAS 619-05-6, MW 152.15) and from regioisomeric chloro-DABA variants such as 3,4-diamino-5-chlorobenzoic acid (CAS 37902-02-6).

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Cat. No. B14908779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diamino-2-chlorobenzoic acid
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)N)N
InChIInChI=1S/C7H7ClN2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,9-10H2,(H,11,12)
InChIKeyAPVMZJPDBHIKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diamino-2-chlorobenzoic Acid (CAS 2383476-25-1): Structural Identity, Physicochemical Profile, and Scientific Procurement Relevance


3,4-Diamino-2-chlorobenzoic acid (CAS 2383476-25-1, molecular formula C₇H₇ClN₂O₂, MW 186.59 g/mol) is a chloro-substituted 3,4-diaminobenzoic acid (3,4-DABA) derivative bearing an ortho-chlorine at the 2-position of the benzoic acid core . Its structural signature—two vicinal amino groups (3-NH₂, 4-NH₂) with an ortho-chloro substituent adjacent to the carboxylic acid—distinguishes it from the more widely sourced parent 3,4-diaminobenzoic acid (CAS 619-05-6, MW 152.15) and from regioisomeric chloro-DABA variants such as 3,4-diamino-5-chlorobenzoic acid (CAS 37902-02-6) . The compound is commercially supplied at ≥98% purity (HPLC) by Fluorochem (product code F780510) and Leyan, with a measured/calculated LogP of 0.58, indicating moderately enhanced lipophilicity relative to the non-halogenated parent scaffold .

Why 3,4-Diamino-2-chlorobenzoic Acid Cannot Be Simply Replaced by Unsubstituted or Regioisomeric Diaminobenzoic Acids in Synthesis-Driven Procurement


Within the diaminobenzoic acid family, regioisomeric substitution patterns—both of amino groups and chlorine placement—profoundly affect reactivity, physicochemical properties, and downstream functionalization potential. Replacing 3,4-diamino-2-chlorobenzoic acid with non-halogenated 3,4-diaminobenzoic acid (LogP ≈ 0.12–0.2) results in a measurable lipophilicity decrease (ΔLogP ≈ –0.4) and eliminates the C2 chlorine as a synthetic handle for cross-coupling or nucleophilic aromatic substitution . Conversely, using the 5-chloro regioisomer (LogP = 2.365) introduces a >4-fold increase in LogP that may alter solubility, membrane partitioning, and purification behaviour . Chlorine position further dictates regiochemical outcomes in heterocycle-forming reactions: the ortho-chloro group of the target compound can participate in or block specific cyclisation pathways during benzimidazole or quinoxaline synthesis, whereas para- or meta-chloro isomers produce different electronic and steric environments [1]. For procurement decisions in medicinal chemistry and agrochemical intermediate supply chains, these differences render generic substitution scientifically unsound without re-validation of the entire synthetic route.

Quantitative Differentiation Evidence for 3,4-Diamino-2-chlorobenzoic Acid Versus Closest Analogs


Lipophilicity (LogP) Comparison: Ortho-Chloro Substitution Confers Intermediate LogP Between Non-Halogenated Parent and 5-Chloro Regioisomer

The measured/calculated LogP of 3,4-diamino-2-chlorobenzoic acid (0.58) positions it between the non-halogenated 3,4-diaminobenzoic acid (LogP = 0.12, XLogP3 = 0.2) and the 5-chloro regioisomer (LogP = 2.365) . This intermediate lipophilicity is attributable to the ortho-chlorine's proximity to the carboxylic acid group, which modulates intramolecular hydrogen bonding and solvation energy differently than the para-like 5-chloro substitution pattern.

Lipophilicity Physicochemical profiling ADME prediction

Ortho-Chloro Substituent as a Synthetic Handle: Enables Copper-Catalyzed C–N Cross-Coupling Amination Not Accessible with Non-Halogenated 3,4-DABA

The ortho-chloro substituent at the 2-position of 3,4-diamino-2-chlorobenzoic acid provides a versatile synthetic handle for further functionalization via transition-metal-catalyzed cross-coupling. Wolf et al. (2006) demonstrated that 2-chlorobenzoic acids undergo chemo- and regioselective copper-catalyzed amination with aniline derivatives to produce N-aryl anthranilic acid derivatives in up to 99% yield, without requiring carboxylic acid protection [1]. This reactivity is absent in the non-halogenated 3,4-diaminobenzoic acid scaffold, which lacks an aryl halide moiety for oxidative addition. The presence of the ortho-chloro group in the target compound thus enables a divergent synthetic strategy—the chlorine can be retained for its electronic effects on the ring or exploited as a leaving group in late-stage diversification.

Cross-coupling C–N bond formation Synthetic methodology

Molecular Weight Differential: 186.59 vs. 152.15 g/mol for Non-Halogenated Parent—Implications for Stoichiometry and Shipping Cost

The molecular weight of 3,4-diamino-2-chlorobenzoic acid (186.59 g/mol) is 22.6% higher than that of 3,4-diaminobenzoic acid (152.15 g/mol) [1] due to chlorine substitution (Cl replacing H at position 2, ΔMW = +34.44 g/mol). For procurement planning, this means that 1.0 g of the chlorinated compound provides approximately 5.36 mmol of material, whereas 1.0 g of the parent compound provides 6.57 mmol—a 22.6% reduction in molar quantity per unit mass that must be accounted for in stoichiometric calculations and cost-per-mole comparisons across suppliers.

Molecular weight Procurement economics Stoichiometric calculation

M1 Aminopeptidase Inhibitor Scaffold: 3,4-DABA Derivatives Achieve Submicromolar ERAP2/IRAP Inhibition; Chloro Substitution Provides a Vector for Potency Optimization

The 3,4-diaminobenzoic acid scaffold has been validated as a privileged zinc-binding pharmacophore for inhibition of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, IRAP). Tsoukalidou et al. (2015) reported that optimized 3,4-DABA derivatives achieve IC₅₀ = 237 nM against ERAP2 and IC₅₀ = 105 nM against IRAP, with cell-based assays demonstrating downregulation of LPS/IFN-γ-induced macrophage activation [1]. While the specific 3,4-diamino-2-chlorobenzoic acid compound has not been directly tested in this assay panel, structure–activity relationship (SAR) analysis from the same group indicates that substituents at the 2-position of the benzoic acid ring can modulate potency and selectivity across the three M1 aminopeptidase paralogs [2]. The ortho-chloro substituent offers a synthetically accessible vector for installing additional diversity elements (e.g., via cross-coupling) to further optimize potency.

M1 aminopeptidase ERAP2 inhibitor IRAP inhibitor Immuno-oncology

Platinum(II)/Palladium(II) Complexation Potential: DABA Scaffold Yields Cytotoxic Complexes with ID₅₀ Values Lower Than Cisplatin

3,4-Diaminobenzoic acid (DABA) functions as a bidentate N,N-donor ligand for platinum(II) and palladium(II), forming square-planar [M(daba)X₂] complexes (X = Cl, Br, I) [1]. Jain & Srivastava (1992) demonstrated that [Pt(daba)Cl₂] and [Pt(daba)Br₂] exhibit ID₅₀ values lower than cisplatin against P388 lymphocytic leukemia cells, while [Pt(daba)I₂] showed ID₅₀ comparable to cisplatin [1]. The 2-chloro substituent on the target compound is anticipated to modulate the electronic properties of the aromatic ring, potentially affecting metal–ligand bond strength, reduction potential, and ultimately cytotoxicity. More recent work by MDPI (2022) confirmed that palladium complexes with DABA ligands ([Pd(DABA)Cl₂]) retain cytotoxic activity and that halogen substitution on the aromatic diamine scaffold influences biological potency [2].

Metal-based anticancer agents Platinum complexes Cytotoxicity

Benzimidazole Precursor Specificity: Ortho-Chloro DABA Enables Access to 4-Chloro-Benzimidazole-6-carboxylic Acid Libraries Without Additional Halogenation

3,4-Diaminobenzoic acid derivatives are established precursors for 1H-benzimidazole-5(6)-carboxylic acids via oxidative condensation with aromatic aldehydes [1]. When 3,4-diamino-2-chlorobenzoic acid is employed, the ortho-chloro substituent is retained in the resulting benzimidazole product, yielding 4-chloro-1H-benzimidazole-6-carboxylic acid derivatives . This avoids a separate halogenation step that would be required if the non-chlorinated parent were used. The chlorine substituent at the 4-position of the benzimidazole core (corresponding to the 2-position of the starting benzoic acid) influences the electronic character of the heterocycle and provides a further synthetic handle for diversification of the benzimidazole library.

Benzimidazole synthesis Heterocyclic chemistry Library synthesis

Scientifically Rationalized Procurement Scenarios for 3,4-Diamino-2-chlorobenzoic Acid


Medicinal Chemistry: M1 Aminopeptidase (ERAP/IRAP) Inhibitor Lead Optimization Campaigns

Programs targeting ERAP1, ERAP2, or IRAP for immuno-oncology or autoimmune disease indications should procure 3,4-diamino-2-chlorobenzoic acid as a scaffold precursor. The 3,4-DABA pharmacophore has demonstrated submicromolar inhibition of ERAP2 (IC₅₀ = 237 nM) and IRAP (IC₅₀ = 105 nM) in optimized derivatives [1]. The ortho-chloro substituent provides a cross-coupling-competent handle for late-stage diversification to explore SAR at the S1′ or S2′ pockets, which the 2019 study by Tsoukalidou et al. identified as critical for potency and selectivity [2]. Its intermediate LogP (0.58) is compatible with both aqueous enzymatic assay conditions and cell-based macrophage activation readouts.

Synthetic Methodology: One-Step Access to 4-Chloro-Benzimidazole-6-carboxylic Acid Libraries

Medicinal chemistry and agrochemical discovery groups constructing benzimidazole-focused compound libraries can use 3,4-diamino-2-chlorobenzoic acid as a direct precursor to 4-chloro-1H-benzimidazole-6-carboxylic acids via oxidative condensation with aryl or heteroaryl aldehydes [3]. The pre-installed chlorine eliminates the need for post-cyclization electrophilic chlorination, saving one synthetic step and avoiding regioselectivity ambiguities. The chloro substituent also provides a vector for subsequent Pd- or Cu-catalyzed cross-coupling to further elaborate the benzimidazole core [4].

Bioinorganic Chemistry: Development of Halogen-Substituted Pt(II)/Pd(II) Anticancer Complexes

Research groups developing next-generation platinum or palladium anticancer agents should evaluate 3,4-diamino-2-chlorobenzoic acid as a bidentate N,N-donor ligand. The DABA ligand class has already produced Pt(II) complexes with ID₅₀ values superior to cisplatin in the P388 lymphocytic leukemia model [5]. The electron-withdrawing ortho-chloro substituent on the aromatic ring is expected to modulate the electronic density at the metal centre via the amino donors, potentially influencing aquation kinetics, DNA binding affinity, and cytotoxicity profiles. The compound's LogP of 0.58 also suggests improved cellular uptake characteristics compared to more hydrophilic non-halogenated DABA complexes.

Agrochemical Intermediate: Herbicide or Fungicide Scaffold Development Utilizing Ortho-Chloro Benzoic Acid Core

Chlorobenzoic acid derivatives are established intermediates in herbicide development (e.g., chloramben analogs). 3,4-Diamino-2-chlorobenzoic acid combines the bioactive 2-chlorobenzoic acid core with two amino functionalities that can be elaborated into amides, ureas, sulfonamides, or heterocyclic rings. The ortho-chloro substituent confers metabolic stability relative to non-halogenated analogs while maintaining sufficient water solubility for formulation. Patent literature indicates that diaminobenzoic acid derivatives with chlorine substitution exhibit protein kinase inhibitory activity relevant to herbicidal and fungicidal modes of action [6].

Quote Request

Request a Quote for 3,4-Diamino-2-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.